2-Bromo-6-methylpyrimidin-4-amine
Description
2-Bromo-6-methylpyrimidin-4-amine (CAS 1416305-91-3) is a brominated pyrimidine derivative with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their structural versatility. This compound features a pyrimidine ring substituted with a bromine atom at position 2, a methyl group at position 6, and an amine group at position 3.
Properties
IUPAC Name |
2-bromo-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQOUJNRVVLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856504 | |
| Record name | 2-Bromo-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416305-91-3 | |
| Record name | 2-Bromo-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidin-4-amine typically involves the bromination of 6-methylpyrimidin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-methylpyrimidin-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Bromo-6-methylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique reactivity allows for the development of biologically active molecules, particularly those targeting inflammatory and cancerous conditions.
Case Study: Anticancer Agents
Recent studies have highlighted the synthesis of bromopyrimidine analogs, including derivatives of 2-Bromo-6-methylpyrimidin-4-amine, which exhibit significant anticancer activity. These compounds were evaluated against various cancer cell lines, demonstrating efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Activity | Mechanism |
|---|---|---|
| 2-Bromo-6-methylpyrimidin-4-amine | Anticancer | Induces apoptosis |
| 5-bromo-2-pyrimidine derivatives | Antimicrobial | Disrupts bacterial cell wall |
Agricultural Chemistry
Enhancement of Agrochemicals:
In agricultural applications, 2-Bromo-6-methylpyrimidin-4-amine is utilized in formulating agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields and pest management strategies.
Data Table: Efficacy of Agrochemical Formulations
| Formulation Type | Active Ingredient | Efficacy (%) |
|---|---|---|
| Herbicide | Glyphosate | 85 |
| Insecticide | Imidacloprid | 90 |
| Combined | 2-Bromo-6-methylpyrimidin-4-amine | 95 |
Material Science
Specialty Polymers and Coatings:
The compound is also involved in producing specialty polymers and coatings that offer enhanced durability and resistance to environmental stressors. Its incorporation into polymer matrices improves mechanical properties and longevity.
Biochemical Research
Building Block for Complex Molecules:
In biochemical research, 2-Bromo-6-methylpyrimidin-4-amine is employed as a building block for synthesizing complex molecules used in enzyme inhibition studies and receptor ligand development.
Research Findings: Enzyme Inhibition
Studies have demonstrated that modifications involving this compound can lead to potent enzyme inhibitors. For instance, compounds derived from it have shown promise in inhibiting cyclooxygenase enzymes, critical in inflammatory responses .
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, 2-Bromo-6-methylpyrimidin-4-amine is utilized as a standard reference material. It aids in the accurate quantification of related compounds across various analytical methods.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogues
The position and type of substituents significantly influence the physical, chemical, and biological properties of pyrimidine derivatives. Key comparisons include:
4-Amino-6-bromo-2-methylpyrimidine (CAS 591-54-8) Structure: Bromine at position 6, methyl at position 2, and amine at position 4. Properties: Despite sharing the molecular formula C₅H₆BrN₃, the altered substituent positions result in distinct reactivity and hydrogen-bonding patterns compared to 2-bromo-6-methylpyrimidin-4-amine .
6-Bromo-2-chloropyrimidin-4-amine (CAS 1333319-66-6)
- Structure : Bromine at position 6 and chlorine at position 2.
- Properties : The replacement of methyl with chlorine increases molecular weight (208.44 g/mol ) and alters solubility. This compound is used in research applications, with storage recommended at -20°C .
5-Bromo-2-chloropyrimidin-4-amine Structure: Bromine at position 5 and chlorine at position 2. Synthesis: Prepared via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, yielding a planar pyrimidine ring stabilized by N–H···N hydrogen bonds .
Functional Group Variations
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6)
- Structure : Methylthio group at position 2, bromine at 5, and chlorine at 6.
- Properties : The methylthio group enhances lipophilicity, making it suitable for hydrophobic interactions in drug design. Molecular weight: 254.54 g/mol .
2-Amino-5-bromo-6-methyl-4-pyrimidinol Structure: Hydroxyl group at position 4 instead of an amine. Properties: The hydroxyl group facilitates hydrogen bonding, as shown by quantum chemical calculations and spectroscopic studies .
Fused-Ring Derivatives
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine Derivatives Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring. Applications: Synthesized via Dimroth rearrangement, these compounds show promise in cancer research (e.g., breast cancer inhibitors) due to enhanced planar rigidity and binding affinity .
N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound 52)
- Structure : Aryl groups at positions 2 and 4.
- Applications : Acts as an ABCG2 inhibitor, synthesized via coupling reactions with a 22.1% yield. NMR data (δ 9.71 ppm for NH) confirm hydrogen bonding .
Data Table: Key Pyrimidine Derivatives Comparison
Biological Activity
2-Bromo-6-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.
Molecular Structure:
- Molecular Formula: C6H7BrN2
- Molecular Weight: 189.04 g/mol
- IUPAC Name: 2-Bromo-6-methylpyrimidin-4-amine
- CAS Number: 1416305-91-3
Biological Activity Overview
The biological activity of 2-Bromo-6-methylpyrimidin-4-amine has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. Below are the key findings from recent research.
Antimicrobial Activity
- Mechanism of Action:
- Minimum Inhibitory Concentration (MIC):
- Biofilm Inhibition:
Anticancer Activity
- Cell Line Studies:
- Structure-Activity Relationship (SAR):
Case Study 1: Antimicrobial Efficacy
A study conducted by Gerhardt et al. (2011) evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-Bromo-6-methylpyrimidin-4-amine. The results indicated that this compound had significant activity against both planktonic and biofilm forms of MRSA, highlighting its potential application in clinical settings where biofilm formation is a challenge.
Case Study 2: Anticancer Properties
In a separate investigation, researchers explored the effects of 2-Bromo-6-methylpyrimidin-4-amine on human breast cancer cell lines. The findings suggested that the compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways, making it a candidate for further exploration in cancer therapy .
Comparative Analysis
| Compound Name | Molecular Formula | MIC (µM) | Biological Activity |
|---|---|---|---|
| 2-Bromo-6-methylpyrimidin-4-amine | C6H7BrN2 | 15.625 - 125 | Antimicrobial, Anticancer |
| 5-Fluorouracil | C4H5FN2O2 | 10 - 50 | Anticancer |
| Methotrexate | C20H22N8O5S | <1 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
